
(Z)-6-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-decenoic acid: is an unsaturated fatty acid with a double bond in the Z (cis) configuration at the sixth carbon atom from the carboxyl end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-6-decenoic acid involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired this compound.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the reaction of a suitable aldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-6-decenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, where the double bond can be functionalized with different substituents. For example, halogenation with bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Dibromo derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (Z)-6-decenoic acid is used as a precursor in the synthesis of various catalysts for organic reactions.
Polymer Chemistry: It is employed in the production of polymers and copolymers with specific properties.
Biology:
Lipid Metabolism Studies: The compound is used in research to study lipid metabolism and the role of unsaturated fatty acids in biological systems.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.
Lubricants: It is utilized in the formulation of biodegradable lubricants.
Wirkmechanismus
The mechanism of action of (Z)-6-decenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-6-decenoic acid: The trans isomer of (Z)-6-decenoic acid, differing in the configuration of the double bond.
6-decenoic acid: The positional isomer with the double bond at a different location.
Oleic acid: A common unsaturated fatty acid with a double bond at the ninth carbon atom.
Uniqueness:
Configuration: The Z (cis) configuration of the double bond in this compound imparts unique chemical and biological properties compared to its E (trans) isomer.
Eigenschaften
CAS-Nummer |
118426-11-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(Z)-dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4- |
InChI-Schlüssel |
IZOFWCYKCWUJBY-PLNGDYQASA-N |
Isomerische SMILES |
CCC/C=C\CCCCC(=O)O |
Kanonische SMILES |
CCCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



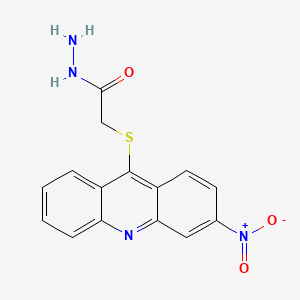
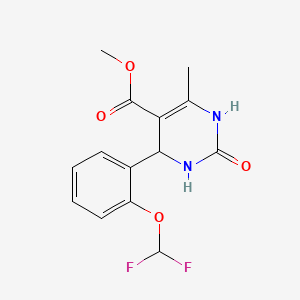
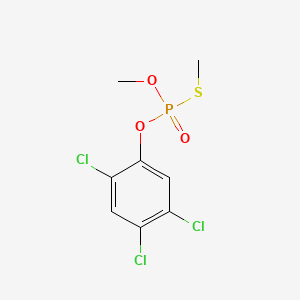
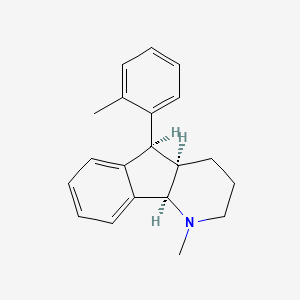

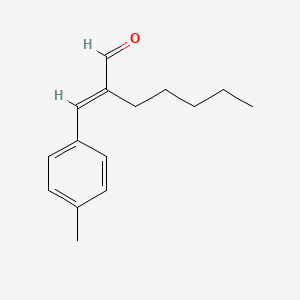


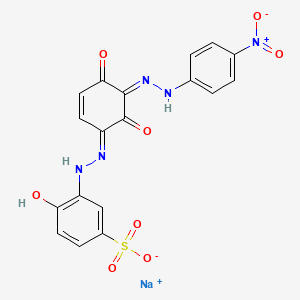


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

